

"spectroscopic data of 6-Bromoquinolin-2(1H)-one (NMR, IR, MS)"

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Compound of Interest

Compound Name: 6-Bromoquinolin-2(1H)-one

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Bromoquinolin-2(1H)-one**

This guide provides a comprehensive analysis of the spectroscopic data for **6-Bromoquinolin-2(1H)-one** (CAS: 1810-66-8), a heterocyclic compound of interest in medicinal chemistry and materials science. As direct, consolidated spectral data for this specific molecule is fragmented across various sources, this document synthesizes established analytical methodologies, data from structurally analogous compounds, and foundational spectroscopic principles to present a robust framework for its characterization. The intended audience includes researchers, analytical scientists, and professionals in drug development who require a detailed understanding of this molecule's structural elucidation.

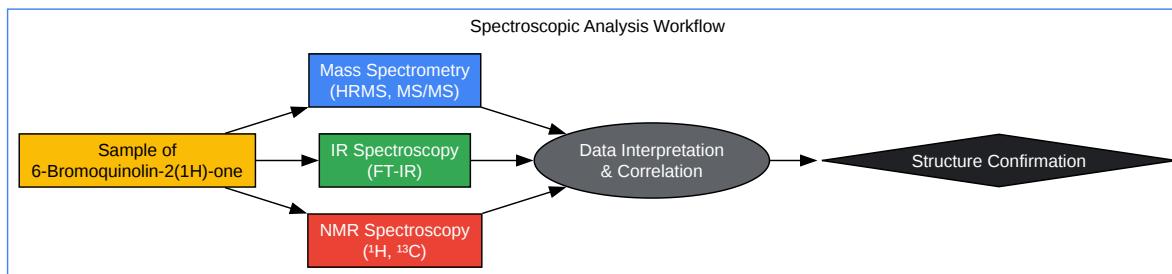
Molecular Structure and Chemical Properties

6-Bromoquinolin-2(1H)-one belongs to the quinolinone class of compounds, which are known pharmacophores present in numerous biologically active molecules.^[1] The structure features a bicyclic system comprising a benzene ring fused to a pyridin-2-one ring. The presence of a bromine atom at the C-6 position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

- Molecular Formula: C₉H₆BrNO^[2]
- Molecular Weight: 224.05 g/mol ^[2]

- IUPAC Name: 6-bromo-1H-quinolin-2-one[2]

The compound exists predominantly in the lactam (quinolinone) form rather than the lactim (quinolinol) tautomer, a key feature that is confirmed by the spectroscopic data that follows.



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Caption: Generalized workflow for the spectroscopic characterization.

Integrated Approach and Conclusion

The structural elucidation of **6-Bromoquinolin-2(1H)-one** is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. IR spectroscopy confirms the presence of key functional groups (amide N-H and C=O). Mass spectrometry establishes the correct molecular weight, confirms the presence of bromine via the isotopic pattern, and provides structural clues through fragmentation. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's constitution. This comprehensive spectroscopic profile is essential for confirming the identity, purity, and structure of **6-Bromoquinolin-2(1H)-one** in research and development settings.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12378943, **6-Bromoquinolin-2(1H)-one**. PubChem.

- Włodarczyk, N., et al. (2010). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. *Molecules*.
- TSI Journals. (2016). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- ResearchGate. (n.d.). Figure 1. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
- Royal Society of Chemistry. (2018). Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information.
- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
- El-Sayed, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. *Molecules*.
- ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
- Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. *Magnetic Resonance in Chemistry*.
- Williamson, J. S. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. *Journal of Analytical Methods in Chemistry*.
- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.
- Wang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. *Rapid Communications in Mass Spectrometry*.
- Asian Journal of Scientific Research. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

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